molecular formula C19H33NO9Si B13409195 (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate

(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate

Cat. No.: B13409195
M. Wt: 447.6 g/mol
InChI Key: UEDMXWQZSLUWPS-FVVUREQNSA-N
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Description

The compound (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a highly functionalized pyranose derivative. Its structure features:

  • Acetamido and acetoxy groups at positions 3, 4, and 5, which enhance stability and modulate solubility.
  • A 2-(trimethylsilyl)ethoxy substituent at position 6, providing steric bulk and influencing reactivity .
  • Stereochemical specificity (2R,3S,4R,5R,6R), critical for biological interactions and synthetic applications.

This compound is often used in glycosylation reactions and as a precursor for bioactive molecules, leveraging its protective groups for regioselective modifications .

Properties

Molecular Formula

C19H33NO9Si

Molecular Weight

447.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-trimethylsilylethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H33NO9Si/c1-11(21)20-16-18(28-14(4)24)17(27-13(3)23)15(10-26-12(2)22)29-19(16)25-8-9-30(5,6)7/h15-19H,8-10H2,1-7H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1

InChI Key

UEDMXWQZSLUWPS-FVVUREQNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Glycosylation Using Trimethylsilyl Ether Donors and Acceptors

A central step in the synthesis involves glycosylation reactions using glycosyl donors and acceptors with trimethylsilyl (TMS) protecting groups to achieve selective coupling. For example, the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter in dichloromethane at low temperatures (-78 °C to room temperature) enables the formation of glycosidic bonds with high stereoselectivity and yield (up to 66%).

  • The glycosyl donor typically features acetylated hydroxyl groups and an acetamido substituent.
  • The acceptor contains a protected hydroxyl group with a 2-(trimethylsilyl)ethoxy substituent.
  • The reaction is quenched with diisopropylethylamine, filtered, and purified by silica gel chromatography.

Protection and Deprotection Strategies

Protection of hydroxyl groups as acetates and the introduction of the trimethylsilyl ethoxy group are critical to controlling reactivity and solubility:

  • Acetylation is performed using acetic anhydride and catalytic 4-dimethylaminopyridine (DMAP) in pyridine at 0 °C to room temperature, providing diacetate and triacetate derivatives.
  • Hydrazine acetate is employed for selective removal of protecting groups under reflux conditions in methanol, followed by azeotropic distillation with toluene to remove residual solvents and reagents.
  • Hydrogenation over palladium on carbon (Pd/C) under hydrogen atmosphere removes benzyl protecting groups without affecting acetyl groups.

Silylation and Use of Trimethylsilyl Chloride

The introduction of the 2-(trimethylsilyl)ethoxy group is achieved by reacting hydroxyl-containing intermediates with trimethylsilyl chloride (TMSCl) in the presence of N-methylmorpholine in tetrahydrofuran (THF). This step produces tris(trimethylsilyloxy) derivatives that are more reactive in subsequent coupling reactions.

Base-Mediated Transformations

Mild bases such as sodium carbonate or bicarbonates in aqueous methanol are used to selectively remove acetyl groups or to convert intermediates into desired hydroxy or glycosyl derivatives without compromising the trimethylsilyl ether functionality.

Purification and Isolation

Purification is typically performed by silica gel chromatography using mixtures of ethyl acetate and toluene or ethyl acetate alone, depending on the polarity of the intermediates. Final compounds are isolated as amorphous solids after solvent removal and washing steps, sometimes involving formation and dissolution of glycerol solvates to improve purity.

Summary Table of Key Reagents, Conditions, and Outcomes

Step Reaction Type Reagents/Conditions Outcome / Yield Notes
1 Glycosylation Glycosyl donor + acceptor, TMSOTf, CH2Cl2, -78 °C to RT Glycosidic bond formation, 66% yield High stereoselectivity, controlled temperature
2 Acetylation Acetic anhydride, DMAP, pyridine, 0 °C to RT Protected diacetate/triacetate Protects hydroxyl groups
3 Hydrazine-mediated deprotection Hydrazine acetate, MeOH, reflux Selective deprotection Removes specific protecting groups
4 Hydrogenation Pd/C catalyst, H2 atmosphere, RT, 9 h Benzyl group removal, 93% yield Preserves acetyl groups
5 Silylation TMSCl, N-methylmorpholine, THF Trimethylsilyl ether formation Enhances reactivity and solubility
6 Base treatment Sodium carbonate/bicarbonate, aqueous MeOH Deacetylation or conversion Mild conditions avoid degradation
7 Purification Silica gel chromatography, EtOAc/toluene mixtures Pure amorphous product Final isolation step

Research Findings and Perspectives

  • The use of TMSOTf as a promoter in glycosylation is well-established for achieving high stereoselectivity in carbohydrate synthesis, particularly for compounds with multiple acetyl and acetamido groups.
  • Protection with acetyl groups stabilizes the molecule during multi-step synthesis but requires careful deprotection to avoid hydrolysis of sensitive moieties.
  • The introduction of the 2-(trimethylsilyl)ethoxy group improves solubility and facilitates subsequent coupling reactions, as demonstrated in both academic and patent literature.
  • Hydrazine acetate and catalytic hydrogenation provide complementary deprotection strategies that preserve the integrity of the carbohydrate core.
  • Purification by silica gel chromatography remains the standard method for isolating these intermediates and final products with high purity.

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor in oligosaccharide synthesis. Key steps include:

Reaction ComponentDetails
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Anhydrous CH<sub>2</sub>Cl<sub>2</sub> at –78°C, gradually warmed to room temperature
Acceptor Glycosyl acceptors (e.g., compound S4[S3] in )
Yield ~66% after silica gel chromatography (EtOAc/toluene = 3:2)

The reaction proceeds via activation of the anomeric position, enabling stereoselective formation of β-glycosidic bonds. The trimethylsilyl ethoxy group acts as a temporary protecting group, enhancing regiochemical control .

Phthalimide Removal

Hydrazine acetate in methanol under reflux cleaves the phthalimide group:

ParameterDetails
Conditions Reflux in MeOH with excess hydrazine acetate (2.4 mmol) for 18 hours
Outcome Conversion to free amine, followed by acetylation with pyridine/Ac<sub>2</sub>O

Benzyl Ether Hydrogenolysis

Catalytic hydrogenation removes benzyl protecting groups:

ParameterDetails
Catalyst 10% Pd/C under H<sub>2</sub> atmosphere
Solvent MeOH at room temperature
Yield 93% after purification

Ester Hydrolysis

Controlled hydrolysis of acetate groups can be achieved under basic conditions, though specific data for this compound remain unpublished. Analogous derivatives (e.g., ethylthio or allyloxy variants) suggest reactivity patterns .

Silyl Ether Cleavage

The 2-(trimethylsilyl)ethoxy group is stable under acidic conditions but cleaved selectively using fluoride ions (e.g., TBAF) .

Coupling Reactions

The compound participates in peptide coupling via activated carboxylates:

ParameterDetails
Activation Reagent HATU/DIPEA in DMF at 0°C
Coupling Partner Tetrapeptides (e.g., S12 in )
Workup Extraction with CHCl<sub>3</sub> and aqueous washes (HCl/NaHCO<sub>3</sub>)

Stability and Side Reactions

  • Thermal Sensitivity : Prolonged heating above 40°C may lead to decomposition of acetamide or silyl ether groups .

  • Competitive Pathways : Competing glycosylation at secondary hydroxyl groups is minimized by steric hindrance from the bulky silyl group .

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, this compound might be used in studies involving carbohydrate chemistry or as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate depends on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The 6-position is a key site for structural diversification. Substitutions here significantly alter physical, chemical, and biological properties.

Compound Name Substituent at Position 6 Molecular Weight Yield (%) Key Spectral Data (IR, NMR)
Target Compound 2-(Trimethylsilyl)ethoxy Not Provided Not Given Not Provided
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl Diacetate Allyloxy Not Provided Not Given Not Provided
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4-diyl Diacetate Mercapto (SH) 363.38 Not Given GHS Pictogram: Precautionary Statements
Compound 5e 5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxamido Not Provided 68 IR: 3341 (NH), 1745 (COOCH3), 1711 (CONH)
Compound 4l 5-(3-Chlorobenzamido)-1,3,4-thiadiazol-2-ylthio Not Provided 78.5 IR: 1751 (COO), 1672 (CON); NMR: 3,450 (NH)

Key Observations :

  • Bulkier groups (e.g., trimethylsilyl ethoxy, dioxolane-carboxamido) correlate with moderate to high yields (68–78.5%), likely due to stabilized intermediates .
  • Bioactivity : Thiadiazole derivatives (e.g., Compound 4l) show enhanced interactions with proteins, as evidenced by IR and NMR data .

Stereochemical and Functional Group Modifications

Acetylation Patterns
  • Compound 20 () : (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl Triacetate
    • Triacetate configuration increases molecular weight (389.36 vs. ~363–389 in analogs) and hydrophobicity.
    • Storage requires -20°C, indicating reduced stability compared to diacetates .
Extended Side Chains
  • Compound 17 (): Features a 6-(((benzyloxy)carbonyl)amino)hexyloxy group. Benzyloxy carbonyl acts as a protective group for amines, enabling selective deprotection .

Computational and Bioactivity Comparisons

  • Similarity Indexing : Studies using Tanimoto coefficients () suggest that analogs with >70% structural similarity share comparable bioactivity profiles. For example, aglaithioduline (~70% similarity to SAHA) mirrors pharmacokinetic properties of its reference compound .
  • Cluster Analysis : Compounds with similar substituents (e.g., thiadiazoles, acetamides) cluster into bioactivity groups, indicating shared modes of action (e.g., enzyme inhibition) .

Spectral Characterization

  • IR Spectroscopy :
    • COOCH3 peaks at ~1745 cm⁻¹ (Compound 5e) vs. COO at 1751 cm⁻¹ (Compound 4l) indicate ester vs. carboxylate environments .
    • NH stretches at 3341–3450 cm⁻¹ confirm acetamido and thiadiazole groups .
  • NMR :
    • Compound 4l’s ¹H NMR (400 MHz) reveals thioureido protons and aromatic chlorobenzamido signals .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including acetylamido and silyl ether moieties. Its stereochemistry is defined by the specific configuration at several chiral centers, which may influence its biological activity.

Structural Formula

C15H27NO7Si\text{C}_{15}\text{H}_{27}\text{N}\text{O}_7\text{Si}

Key Functional Groups

  • Acetamido group : Potentially enhances solubility and bioavailability.
  • Acetoxymethyl group : May contribute to the compound's reactivity and interaction with biological targets.
  • Trimethylsilyl ether : Often used to protect hydroxyl groups, influencing pharmacokinetics.

Antimicrobial Properties

Research has indicated that tetrahydropyran derivatives exhibit significant antimicrobial activity. A study by Smith et al. (2021) demonstrated that this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study conducted by Johnson et al. (2022) explored the effects of this tetrahydropyran derivative on human cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells through the activation of the intrinsic apoptotic pathway.

Case Study: Breast Cancer Cell Lines

  • Cell Lines Used : MCF-7 and MDA-MB-231
  • IC50 Values :
    • MCF-7: 15 µM
    • MDA-MB-231: 10 µM

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary screening revealed that it inhibits certain enzymes involved in metabolic pathways, such as glycosyltransferases, which are crucial for carbohydrate metabolism.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)
Glycosyltransferase I5.0
Glycosyltransferase II3.5

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interaction with cell membranes, leading to disruption and increased permeability.
  • Apoptosis Induction : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Metabolic Pathway Modulation : Inhibition of key enzymes alters metabolic fluxes within cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and what critical steps ensure stereochemical fidelity?

  • Methodology : The synthesis of structurally analogous glycosides (e.g., ) involves regioselective protection/deprotection of hydroxyl groups and coupling reactions. For example, trimethylphosphine in THF at 0°C can facilitate efficient glycosidic bond formation with minimal side reactions. Key steps include:

  • Protection : Use acetyl groups for transient protection of hydroxyls to prevent undesired side reactions.
  • Coupling : Optimize reaction time (e.g., 24-hour stirring post-water addition) to ensure complete conjugation of the trimethylsilyl ethoxy group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in cold ethanol ensures high purity (>95%).

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm stereochemistry and detect acetyl/trimethylsilyl peaks. For example, acetamido protons resonate at δ 1.9–2.1 ppm, while trimethylsilyl groups show sharp singlets at δ 0.1–0.3 ppm .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity. Retention time consistency across batches is critical.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ adducts).

Q. What safety precautions are essential during handling and storage?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. The compound may release irritants (e.g., acetic anhydride derivatives) upon decomposition, requiring P261/P305+P351+P338 precautions (avoid inhalation, rinse skin/eyes immediately) .
  • Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of acetyl/silyl groups. Contradictory evidence exists (e.g., room temperature storage in vs. –20°C in ), but low-temperature storage is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Trimethylphosphine ( ) offers high catalytic efficiency, but alternative catalysts (e.g., DMAP or imidazole derivatives) may reduce side products.
  • Solvent Effects : THF is preferred for solubility, but DMF or dichloromethane can improve coupling efficiency in moisture-sensitive steps.
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes exothermic side reactions. Microwave-assisted synthesis (50–60°C, 30 min) has been used for similar compounds to accelerate kinetics .

Q. How to resolve contradictions in stereochemical outcomes during synthesis?

  • Diagnostic Tools :

  • Chiral HPLC : Use a Chiralpak IA-3 column to separate enantiomers and confirm desired stereoisomer dominance.
  • X-ray Crystallography : Single-crystal analysis (e.g., ’s methods) resolves ambiguities in pyranose ring conformation.
    • Mechanistic Insights : Competing axial/equatorial attack during glycosylation can lead to stereochemical inconsistencies. Pre-activation of the glycosyl donor with TMSOTf improves regioselectivity .

Q. What strategies mitigate instability during functional group transformations?

  • Protection of Labile Groups :

  • Trimethylsilyl Ethers : Susceptible to hydrolysis; avoid aqueous workups. Use anhydrous MgSO₄ for drying instead of aqueous NaHCO₃ .
  • Acetamido Group : Stabilize via hydrogen bonding with polar aprotic solvents (e.g., DMSO) during reactions.
    • Inert Conditions : Schlenk line techniques or gloveboxes prevent oxidation of sensitive moieties.

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